(R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13533020
Molecular Formula: C14H19NO3S
Molecular Weight: 281.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO3S |
|---|---|
| Molecular Weight | 281.37 g/mol |
| IUPAC Name | benzyl (3R)-3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H19NO3S/c16-8-9-19-13-6-7-15(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2/t13-/m1/s1 |
| Standard InChI Key | RTIIVIXLFBAGNY-CYBMUJFWSA-N |
| Isomeric SMILES | C1CN(C[C@@H]1SCCO)C(=O)OCC2=CC=CC=C2 |
| SMILES | C1CN(CC1SCCO)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC1SCCO)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine—with two key functional groups:
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A 2-hydroxyethylsulfanyl moiety (-SCH2CH2OH) at the 3-position, which introduces both sulfur-based reactivity and hydroxyl group polarity.
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A benzyl ester group (C6H5CH2OCO-) at the 1-carboxylic acid position, serving as a protective group for the carboxylic acid function .
The (R) configuration at the 3-position chiral center dictates its stereochemical properties, influencing its biological activity and synthetic pathways.
Molecular Formula and Weight
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Molecular Formula: C14H19NO3S
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Molecular Weight: 281.37 g/mol
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IUPAC Name: Benzyl (3R)-3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Boiling Point | Estimated 420–450°C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| LogP (Partition Coeff.) | ~1.2 (predicted) |
| pKa | ~9.5 (amine), ~4.2 (carboxylic acid ester) |
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The synthesis of (R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester can be approached through:
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Pyrrolidine Ring Formation: Cyclization of linear precursors, such as γ-amino acids or dipeptides .
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Sulfanyl Group Introduction: Thiol-ene click chemistry or nucleophilic substitution with 2-mercaptoethanol.
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Benzyl Ester Protection: Coupling the carboxylic acid with benzyl bromide under basic conditions.
Stepwise Synthesis Protocol (Hypothetical Pathway)
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Starting Material: (R)-Pyrrolidine-3-thiol
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React with 2-bromoethanol in the presence of a base (e.g., K2CO3) to form the hydroxyethylsulfanyl derivative.
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Carboxylic Acid Protection:
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane) yields the enantiomerically pure product.
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Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Citation |
|---|---|---|
| Reaction Temperature | 0–25°C (thiol substitution) | |
| Catalyst | Triethylamine (for Cbz protection) | |
| Yield | 65–75% (estimated) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, CDCl3):
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δ 7.35–7.28 (m, 5H, Ar-H), 4.60 (s, 2H, OCH2Ph), 3.75–3.65 (m, 2H, SCH2CH2OH), 3.50–3.40 (m, 1H, pyrrolidine-H3), 2.90–2.70 (m, 4H, pyrrolidine-H2/H4/H5).
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13C NMR:
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δ 170.2 (C=O), 136.1–128.3 (Ar-C), 67.8 (OCH2Ph), 60.1 (SCH2CH2OH), 52.3 (pyrrolidine-C1), 45.6 (pyrrolidine-C3).
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Mass Spectrometry
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ESI-MS: m/z 282.1 [M+H]+ (calculated for C14H20NO3S: 282.11).
Infrared Spectroscopy
Applications and Biological Relevance
Medicinal Chemistry
Pyrrolidine derivatives are pivotal in drug discovery due to their:
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Bioavailability: The pyrrolidine ring enhances membrane permeability.
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Target Engagement: Sulfur atoms facilitate interactions with metalloenzymes (e.g., matrix metalloproteinases).
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Case Study: Analogous compounds like (S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester exhibit hair-conditioning properties in cosmetics, suggesting potential dermatological applications.
Organic Synthesis
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Chiral Building Block: The (R)-configuration enables asymmetric synthesis of pharmacophores.
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Protecting Group Strategy: The benzyl ester can be cleaved via hydrogenolysis (H2/Pd-C) to regenerate the carboxylic acid .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Compounds
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